molecular formula C15H11N5 B12640204 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile CAS No. 919785-67-4

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile

Cat. No.: B12640204
CAS No.: 919785-67-4
M. Wt: 261.28 g/mol
InChI Key: MSBWAGKRHAJVQV-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is a synthetic heterocyclic compound designed for research applications. Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: an indole moiety and a dihydropyridazine ring . The indole nucleus is a common feature in many biologically active natural products and pharmaceuticals, known for its diverse interactions with biological systems . The integration of these cores, along with electron-withdrawing nitrile groups, suggests potential for interesting chemical and biological properties. Compounds with similar hybrid structures, particularly those combining indole with other nitrogen-containing heterocycles like 1,4-dihydropyridine, have been investigated for their antitumor and antimicrobial activities . The presence of the dicarbonitrile group on the dihydropyridazine ring may influence the compound's electronic characteristics and binding affinity, making it a valuable intermediate for synthesizing more complex molecules or for probing specific biological mechanisms. Researchers can utilize this compound as a key building block in heterocyclic chemistry, for developing novel pharmacologically active agents, or as a standard in analytical studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

919785-67-4

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

4-(2-methyl-1H-indol-3-yl)-1H-pyridazine-4,5-dicarbonitrile

InChI

InChI=1S/C15H11N5/c1-10-14(12-4-2-3-5-13(12)20-10)15(8-17)9-19-18-7-11(15)6-16/h2-5,7,9,18,20H,1H3

InChI Key

MSBWAGKRHAJVQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3(C=NNC=C3C#N)C#N

Origin of Product

United States

Preparation Methods

Multicomponent Synthesis

This method typically employs a combination of starting materials including indole derivatives, malononitrile, and various aldehydes or ketones. The following steps outline a general approach to synthesizing the target compound:

  • Reagents :

    • 2-Methylindole
    • Malononitrile
    • Aldehyde (e.g., benzaldehyde)
  • Reaction Conditions :

    • Solvent: Ethanol or dioxane
    • Temperature: Reflux at approximately 78 °C
    • Time: Reaction duration typically ranges from 3 to 6 hours
  • Procedure :

    • Mix the reagents in the chosen solvent.
    • Heat the mixture under reflux.
    • Upon completion, cool the reaction mixture and filter to collect the precipitate.
    • Purify by recrystallization if necessary.

This method has been shown to yield good results with isolated yields ranging from 68% to 79%, depending on the specific conditions and reagents used.

Autocatalytic Reactions

Recent studies have highlighted an autocatalytic process where one of the reactants also acts as a catalyst. This method is particularly advantageous as it simplifies the reaction setup and minimizes waste.

  • Key Features :
    • The cyclic amine used in the reaction acts both as a reagent and a catalyst.
    • The process is environmentally friendly and allows for high bond-forming efficiency.

Table 1: Optimal Reaction Conditions for Synthesis

Entry Solvent Amount of Amine (mmol) Time (h) Yield (%)
1 MeOH 1 3 61
2 EtOH 1 3 75
3 n-PrOH 1 3 76
4 EtOH 1.2 3 78
5 EtOH 1 2 62
6 EtOH 1 4 78

The above table summarizes various solvents and conditions tested for optimal yield in synthesizing dihydropyridine derivatives.

The synthesized compounds are typically characterized using several analytical techniques:

These techniques ensure that the synthesized compound meets expected structural criteria and is suitable for further biological testing or application.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of dihydropyridazine compounds exhibit anticancer activities. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including HCT116 (human colon cancer) and other types of malignancies . The mechanism often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that related indole derivatives possess activity against both bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating that 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile could similarly exhibit antibacterial effects .

Antiparasitic Effects

There is evidence supporting the antiparasitic activity of related compounds against Leishmania major, a significant pathogen causing leishmaniasis. Transformations of similar structures have shown improved efficacy against this parasite, suggesting that our compound may also hold promise in this area .

Case Studies

  • Anticancer Activity : A study reported the synthesis of a series of dihydropyridazine derivatives, including our compound, which demonstrated significant inhibition of tumor growth in vitro. The compounds were tested against multiple cancer cell lines with varying degrees of success, highlighting their potential as anticancer agents .
  • Antimicrobial Evaluation : In another investigation, derivatives were synthesized and screened for their antibacterial properties against resistant strains of bacteria. Results indicated that certain modifications to the indole structure enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiparasitic Screening : A comparative study on various indole-based compounds showed that those with a dihydropyridazine moiety exhibited notable antileishmanial activity comparable to standard treatments like amphotericin B .

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microbes or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Dihydropyridines and Pyrazoles
  • 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (): Shares the dihydropyridine core and dicarbonitrile substituents but lacks the indole moiety.
  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives (): Feature a five-membered pyrazole ring with one nitrile group. These compounds are synthesized via green chemistry methods and exhibit antioxidant (IC50 values: 25–100 μg/mL) and antimicrobial activities (MIC: 12–16 mm inhibition zones) .
Indole-Containing Compounds
  • Panobinostat (FARYDAK®) (): Contains a 2-methylindole group linked to a hydroxamic acid moiety. It inhibits histone deacetylases (HDACs) and is used in cancer therapy, highlighting the pharmacological relevance of the indole scaffold .

Functional Analogues

Anticancer Dihydropyridines

Compounds such as 2,6-diamino-1-benzyl-4-(4-(methylthio)phenyl)-1,4-dihydropyridine-3,5-dicarbonitrile () inhibit human tissue nonspecific alkaline phosphatase (TNAP) and induce ROS-mediated apoptosis in cancer cells. Their activity is attributed to the dihydropyridine core and electron-withdrawing substituents .

Antimicrobial Pyridine Derivatives

Pyridine derivatives like 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile () show broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and Candida species (inhibition zones: 12–16 mm at 0.1% concentration) .

Comparative Analysis Tables

Table 1: Structural Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Dihydropyridazine 2-Methylindole, dicarbonitriles Not reported (inferred HDAC/kinase inhibition) -
4-(4-Fluorophenyl)-dihydropyridine Dihydropyridine Fluorophenyl, dicarbonitriles Research applications
Panobinostat Hydroxamic acid 2-Methylindole HDAC inhibition (anticancer)
2,3-Dihydro-1H-pyrazole-4-carbonitrile Pyrazole Aromatic aldehydes, nitriles Antioxidant, antimicrobial

Key Research Findings and Insights

  • Role of Substituents: The 2-methylindole group could enhance cellular penetration or target affinity, as seen in panobinostat, while the dicarbonitriles might stabilize interactions via hydrogen bonding or dipole interactions .
  • Synthetic Challenges : Green synthesis methods (e.g., deep eutectic solvents in ) could be adapted for the target compound, though its complex structure may require optimized conditions .

Biological Activity

The compound 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile (C15H11N5) is a member of the dihydropyridazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound features an indole moiety attached to a dihydropyridazine core. This unique configuration is believed to contribute to its biological properties.

Molecular Formula

  • Molecular Formula : C15H11N5
  • Molecular Weight : 265.28 g/mol

Structural Characteristics

The compound's structural features include:

  • A dihydropyridazine ring system
  • An indole substituent which may enhance its interaction with biological targets

Anticancer Activity

Research indicates that derivatives of dihydropyridazines exhibit significant anticancer properties. For instance, compounds similar to 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: HCT116 Colon Cancer Cells

A study by Ahn et al. (2018) reported that certain dihydropyridine derivatives showed promising anticancer activity against HCT116 human colon cancer cell lines. Although specific data for the compound is limited, the structural similarities suggest potential efficacy in similar applications .

Antimicrobial Activity

Dihydropyridazine derivatives have also been evaluated for antimicrobial properties. The compound's ability to inhibit bacterial growth can be attributed to its interaction with microbial enzymes or cellular structures.

Table 1: Antimicrobial Activity of Dihydropyridazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compound Not yet testedPending further studies

Neuroprotective Properties

Recent investigations into neuroprotective activities suggest that indole-based compounds can modulate neuroinflammation and may hold promise in treating neurodegenerative diseases such as Alzheimer's disease.

Research Findings

A study focused on indole derivatives indicated their potential as multi-target directed ligands (MTDLs) for neuroprotection. The mechanisms proposed include antioxidant activity and modulation of inflammatory pathways .

Interaction with Biological Targets

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cancer proliferation and microbial metabolism.
  • Receptor Modulation : The indole moiety may facilitate interactions with neurotransmitter receptors or other signaling pathways relevant to neuroprotection.

Metabolic Pathways

Understanding the metabolic pathways is crucial for predicting the pharmacokinetics and dynamics of the compound. Preliminary studies suggest that cytochrome P450 enzymes play a significant role in the metabolism of similar compounds, which could influence their therapeutic efficacy and safety profiles .

Q & A

Q. Table 1: Example Synthesis Conditions from Analogous Studies

Solvent SystemCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Glycerol:K₂CO₃ (DES)None50278–85
EthanolHCl80465–70

Advanced: How can computational methods like DFT and IRI analyses elucidate the electronic structure and non-covalent interactions of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize geometry and predict electronic properties (HOMO-LUMO gaps, dipole moments). Reduced Density Gradient (RDG) and Independent Gradient Model (IGM) analyses map non-covalent interactions (e.g., π-π stacking between indole and dihydropyridazine moieties) . Infrared (IR) and UV-Vis spectra simulations validate experimental data, resolving discrepancies in tautomeric forms.

Q. Table 2: Key Computational Parameters

SoftwareBasis SetFunctionalProperty AnalyzedReference
Gaussian 166-311++G(d,p)B3LYPHOMO-LUMO, Electrostatic Potential
MultiwfnN/ARDG/IGMNon-covalent interactions

Basic: What experimental protocols are recommended for assessing the antioxidant and antimicrobial potential of this compound?

Methodological Answer:

  • Antioxidant Activity (DPPH Assay):
    • Prepare compound solutions (25–100 μg/mL in ethanol).
    • Mix with 0.004% DPPH, incubate in dark (30 min), measure absorbance at 517 nm.
    • Calculate IC₅₀ via linear regression .
  • Antimicrobial Testing (CLSI Guidelines):
    • Use microdilution assays (96-well plates) against ATCC strains (e.g., E. coli ATCC 25922).
    • Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) .

Q. Table 3: Example DPPH Results for Analogous Compounds

CompoundIC₅₀ (μg/mL)Reference
Pyrazole-carbonitrile42.3 ± 1.2

Advanced: What strategies resolve contradictions in spectroscopic data versus crystallographic findings for structural confirmation?

Methodological Answer:
Discrepancies between NMR/IR data and crystallographic results often arise from dynamic effects (e.g., tautomerism). Strategies include:

  • Variable-Temperature NMR : Identify equilibrium shifts in solution.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···N contacts) from XRD data to explain packing effects .
  • DFT-MD Simulations : Model solvation effects to reconcile solution-phase vs. solid-state structures .

Basic: Which spectroscopic techniques are critical for confirming the dihydropyridazine and indole moieties in this compound?

Methodological Answer:

  • ¹H NMR : Diagnostic signals include indole NH (~10–12 ppm) and dihydropyridazine CH protons (~5–6 ppm).
  • XRD : Resolve puckered dihydropyridazine rings and indole planarity with bond-length precision (±0.01 Å) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

Advanced: How do substituents on the indole ring influence the compound's photophysical properties, and what methodologies measure these effects?

Methodological Answer:
Electron-donating groups (e.g., –OCH₃) on the indole moiety enhance fluorescence quantum yields by stabilizing excited states. Methodologies include:

  • Time-Dependent DFT (TD-DFT) : Predict absorption/emission wavelengths .
  • Fluorescence Spectroscopy : Measure Stokes shifts and quantum yields in solvents of varying polarity.
  • Electrochemical Analysis (Cyclic Voltammetry) : Correlate HOMO-LUMO levels with substituent effects .

Q. Table 4: Photophysical Data for Analogous Fluorophores

Substituentλₐbₛ (nm)λₑₘ (nm)Quantum Yield (%)Reference
–CH₃35042018
–OCH₃36544032

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